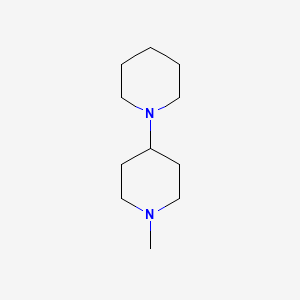
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of coumarin derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular signaling pathways. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit antibacterial and antifungal activities against various pathogens. Additionally, it has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant biological activities at low concentrations, making it a potentially useful tool for the study of various cellular processes. However, one limitation of this compound is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One direction is the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the structure-activity relationship of this compound and the development of more potent derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs is an area of potential future research.
Synthesemethoden
There are various methods available for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One of the most commonly used methods is the reaction of 3-benzyl-4-methylcoumarin with cyclopropanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is obtained in good yields and can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.
Eigenschaften
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-17-10-9-16(24-20(22)15-7-8-15)12-19(17)25-21(23)18(13)11-14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYHSTKBWHUKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

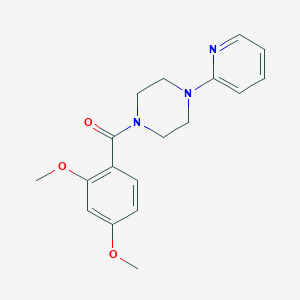
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
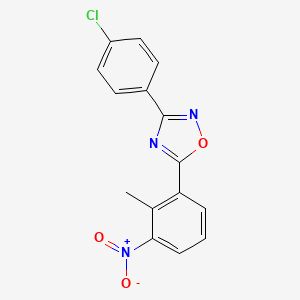
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
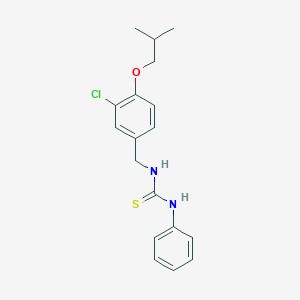
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
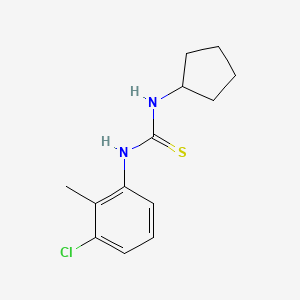
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)
